molecular formula C13H20N2O2 B3022949 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 946715-66-8

5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No. B3022949
CAS RN: 946715-66-8
M. Wt: 236.31 g/mol
InChI Key: UNJIPABETCGQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine is not directly mentioned in the provided papers. However, the papers do discuss compounds with morpholine groups and their pharmacological properties. For instance, the first paper describes the synthesis and activity of a pyridazinone derivative with a morpholino group, which was found to have significant analgesic and anti-inflammatory properties . The second paper discusses a compound with a morpholinyl group attached to a substituted triazolyl group, which is part of a larger diphenylmethyl unit . These studies suggest that the morpholine moiety is a common feature in molecules designed for potential therapeutic effects.

Synthesis Analysis

The synthesis of compounds related to 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine involves multi-step organic reactions. In the first paper, the authors describe the preparation of various pyridazinone derivatives, including one with a morpholino group . The second paper details the synthesis of a compound where a morpholine ring is attached to a substituted triazolyl group, indicating the versatility of morpholine in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings is crucial for their biological activity. In the second paper, the morpholine ring is described as adopting a chair conformation, which is a stable and common conformation for six-membered heterocycles . The angles between the morpholine nitrogen and the adjacent carbon atoms are also detailed, providing insight into the three-dimensional arrangement of the atoms in the molecule.

Chemical Reactions Analysis

While the specific chemical reactions of 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine are not discussed, the papers provide examples of how morpholine-containing compounds can be modified to alter their chemical properties. The first paper mentions the preparation of pyridazinone derivatives with different substituents to evaluate their biological activities . The second paper's synthesis of a complex molecule involving a morpholine ring indicates that such structures can be part of larger, more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not explicitly detailed. However, the structural information provided, such as the conformation of the morpholine ring and the bond angles, can influence the physical properties like solubility and chemical reactivity . The biological activities of the compounds, as mentioned in the first paper, suggest that the morpholine derivatives have favorable interactions with biological targets, which is often a result of their physical and chemical properties .

Safety and Hazards

The safety and hazards associated with 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine are not explicitly mentioned in the sources I found. It’s important to handle all chemicals with appropriate safety measures. This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

5-methyl-2-(2-morpholin-4-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-11-2-3-13(12(14)10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJIPABETCGQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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